molecular formula C10H12FNO B1358595 2-(2-Fluorophenyl)morpholine CAS No. 1017480-65-7

2-(2-Fluorophenyl)morpholine

Cat. No. B1358595
M. Wt: 181.21 g/mol
InChI Key: PBQOCFSZEFFTKV-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)morpholine is a chemical compound with the CAS Number: 1017480-65-7 . It has a molecular weight of 181.21 . The IUPAC name for this compound is 2-(2-fluorophenyl)morpholine .


Synthesis Analysis

Morpholines, including 2-(2-Fluorophenyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for 2-(2-Fluorophenyl)morpholine is 1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-(2-Fluorophenyl)morpholine is an oil at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Morpholine Compounds in Scientific Research

Morpholine, which is a part of the “2-(2-Fluorophenyl)morpholine” compound you mentioned, is widely used in organic synthesis . It’s a building block in the preparation of various biologically relevant compounds and pharmaceuticals . Here are some general applications of morpholine compounds:

  • Synthesis of Biologically Relevant Compounds

    • Morpholine is frequently found in biologically active molecules and pharmaceuticals . It’s used in the synthesis of these compounds from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
    • The methods of synthesis generally involve coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
    • The results of these syntheses are various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .
  • Preparation of Pharmaceuticals

    • Morpholine is used in the preparation of the antibiotic linezolid, the anticancer agent gefitinib (Iressa), and the analgesic dextromoramide .
    • The specific methods of preparation would depend on the individual pharmaceutical compound, but they generally involve organic synthesis techniques using morpholine as a building block .
  • Use as a Solvent in Chemical Reactions

    • Due to its low cost and polarity, morpholine is commonly used as a solvent for chemical reactions .
    • It can help to dissolve both organic and inorganic compounds, facilitating various types of chemical reactions .

Safety And Hazards

The safety information for 2-(2-Fluorophenyl)morpholine includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for research on 2-(2-Fluorophenyl)morpholine and similar compounds are promising. The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .

properties

IUPAC Name

2-(2-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQOCFSZEFFTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)morpholine

CAS RN

1017480-65-7
Record name 2-(2-fluorophenyl)morpholine
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